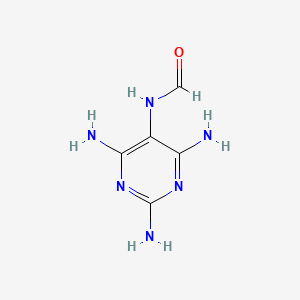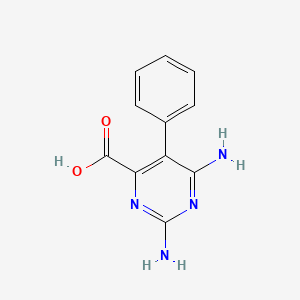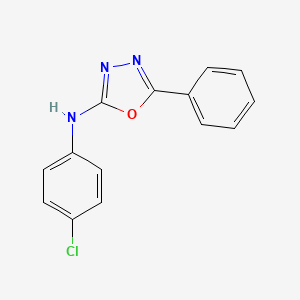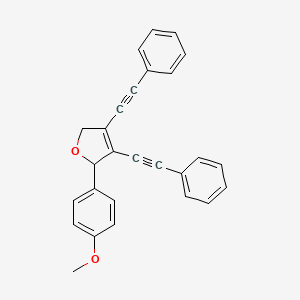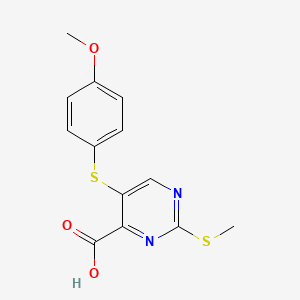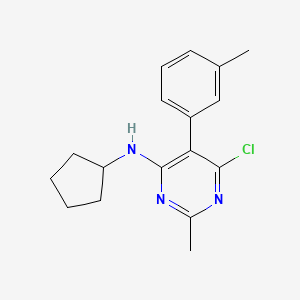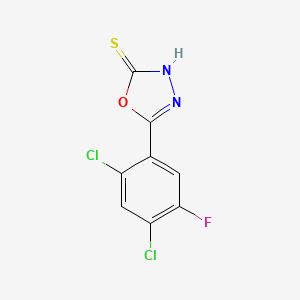
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its diverse biological activities This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxadiazole derivatives with altered electronic properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: This compound shares the 2,4-dichloro-5-fluorophenyl group but lacks the oxadiazole ring.
2,4-Dichloro-5-fluorophenylacetic acid: Another similar compound with the same phenyl group but different functional groups.
Uniqueness
The presence of the oxadiazole ring in 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic properties and enhances its biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
849132-72-5 |
|---|---|
Fórmula molecular |
C8H3Cl2FN2OS |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
5-(2,4-dichloro-5-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H3Cl2FN2OS/c9-4-2-5(10)6(11)1-3(4)7-12-13-8(15)14-7/h1-2H,(H,13,15) |
Clave InChI |
XLOURWFYNLSNJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


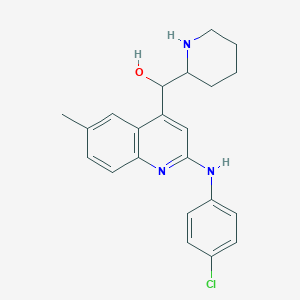
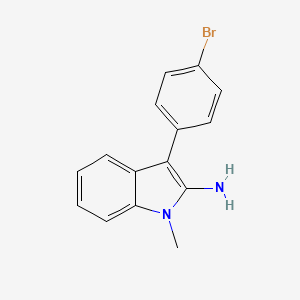
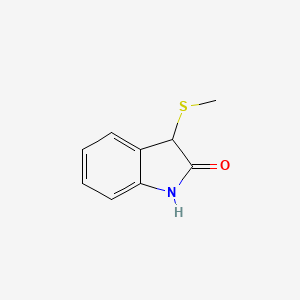
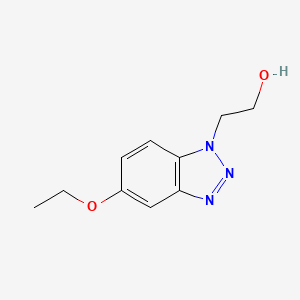
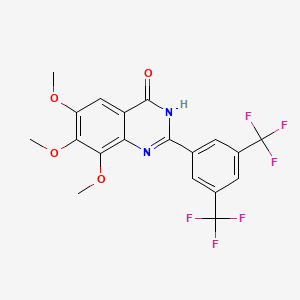
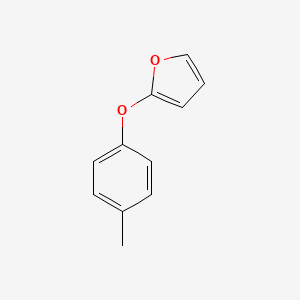
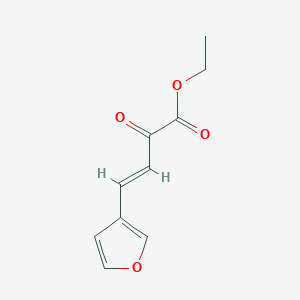
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
